6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
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Overview
Description
6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a 6-azabicyclo[321]octane core, which is substituted with a 4,5-dimethoxy-2-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 4,5-Dimethoxy-2-nitrophenylmethyl Intermediate: This step involves the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol.
Coupling with the Bicyclic Core: The 4,5-dimethoxy-2-nitrobenzyl alcohol is then coupled with the 6-azabicyclo[3.2.1]octane core under specific reaction conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amino derivative.
Substitution: The major products depend on the substituents introduced during the nucleophilic substitution reactions.
Scientific Research Applications
6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrophenylmethyl derivatives: These compounds share the same phenylmethyl group but differ in the bicyclic core.
6-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but differ in the substituents attached to it.
Uniqueness
The uniqueness of 6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[321]octane lies in its specific combination of the 4,5-dimethoxy-2-nitrophenylmethyl group and the 6-azabicyclo[321]octane core
Properties
IUPAC Name |
6-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2)8-14-9-19(3,11-18)12-20(14)10-13-6-16(24-4)17(25-5)7-15(13)21(22)23/h6-7,14H,8-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIXHKKBQYORBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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